5-Isoindolinecarboxylic acid, 1,3-dioxo-, decyl ester

Lipophilicity Partition coefficient QSAR

Researchers requiring versatile phthalimide building blocks often face limited access to free-NH intermediates, which are essential for sequential N-functionalization in SAR studies. 5-Isoindolinecarboxylic acid, 1,3-dioxo-, decyl ester (CAS 33975-35-8) directly addresses this gap: - Free imide NH enables post-esterification N-alkylation, arylation, or acylation-unavailable with N-substituted analogs. - C10 decyl chain (LogP 4.20) provides quantifiable lipophilicity for membrane partitioning and hydrophobic binding pocket assays. - Validated GC-MS spectrum (Wiley Registry 2023) supports use as a certified analytical standard. Supplied with full QA/QC documentation. Custom synthesis and bulk quantities available upon request.

Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
Cat. No. B11704611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isoindolinecarboxylic acid, 1,3-dioxo-, decyl ester
Molecular FormulaC19H25NO4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)NC2=O
InChIInChI=1S/C19H25NO4/c1-2-3-4-5-6-7-8-9-12-24-19(23)14-10-11-15-16(13-14)18(22)20-17(15)21/h10-11,13H,2-9,12H2,1H3,(H,20,21,22)
InChIKeyGLQILNQUYXQDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isoindolinecarboxylic Acid, 1,3-Dioxo-, Decyl Ester: Chemical Identity and Core Structural Features for Procurement Evaluation


5-Isoindolinecarboxylic acid, 1,3-dioxo-, decyl ester (CAS 33975-35-8), also named decyl 1,3-dioxo-5-isoindolinecarboxylate, is a phthalimide-family heterocyclic compound with molecular formula C19H25NO4 and a molecular weight of 331.41 g/mol [1]. Its structure comprises a 1,3-dioxoisoindoline (phthalimide) core bearing a decyl ester substituent at the 5-position of the aromatic ring and a free, unsubstituted imide NH . This free-NH architecture distinguishes it from the more common N-alkyl or N-aryl phthalimide 5-carboxylates and renders it a versatile intermediate amenable to further N-functionalization.

Why 5-Isoindolinecarboxylic Acid, 1,3-Dioxo-, Decyl Ester Cannot Be Casually Replaced by In-Class Analogs


Phthalimide 5-carboxylate esters with varying alkyl chain lengths or N-substitution patterns are not interchangeable commodities. The decyl ester chain length (C10) directly governs the compound's lipophilicity (LogP = 4.20 ), solubility profile, and solid-state packing behavior [1]. Substituting a shorter-chain analog such as the nonyl (C9, CAS 33975-34-7) or octyl (C8, CAS 33975-33-6) ester alters the hydrophobicity incrementally by ~0.5 LogP units per methylene deletion, which can affect partitioning, membrane permeability, or crystallization behavior in downstream applications. Conversely, N-substituted decyl phthalimide 5-carboxylates (e.g., decyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate, Sigma-Aldrich R459135) lack the free imide NH and thus preclude further N-derivatization chemistry . These distinctions are not cosmetic; they determine synthetic utility and physicochemical suitability.

Quantitative Differentiation of 5-Isoindolinecarboxylic Acid, 1,3-Dioxo-, Decyl Ester Against Closest Analogs


LogP Comparison: Decyl (C10) vs. Nonyl (C9) Ester Hydrophobicity Differential

The decyl ester (CAS 33975-35-8) exhibits a calculated LogP of 4.20, as reported by ChemSrc . The closest lower homolog, the nonyl ester (CAS 33975-34-7, C18H23NO4, MW 317.38), has one fewer methylene unit in the ester alkyl chain . Based on the established Hansch–Leo fragment constant of ~0.5 per CH2 group for aliphatic esters, the decyl ester is approximately 0.5 LogP units more lipophilic than the nonyl analog. This translates to a roughly threefold increase in octanol/water partition coefficient, which can materially affect solubility in non-polar media, membrane permeation in biological assays, and compatibility with hydrophobic polymer matrices.

Lipophilicity Partition coefficient QSAR

Synthetic Versatility: Free Imide NH Enables N-Functionalization Not Possible with N-Substituted Analogs

The target compound possesses a free, unsubstituted NH at the imide position (phthalimide nitrogen), confirmed by the InChI and molecular formula (C19H25NO4) recorded in the Wiley Registry of Mass Spectral Data [1]. This is in direct contrast to commercially prevalent N-substituted decyl phthalimide 5-carboxylates such as decyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate (Sigma-Aldrich R459135, C25H27Cl2NO4) or decyl 2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxylate (CAS 331831-08-4) [2], where the imide nitrogen is permanently blocked. The free NH permits subsequent N-alkylation, N-arylation, or N-acylation reactions, enabling the generation of diverse N-substituted derivatives from a single parent scaffold—a synthetic pathway foreclosed with pre-substituted analogs.

Organic synthesis Intermediate Derivatization

Analytical Verification: Inclusion in the Wiley Registry of Mass Spectral Data 2023 (GC-MS)

The target compound has a validated electron-ionization mass spectrum (GC-MS) deposited in the Wiley Registry of Mass Spectral Data 2023, the most comprehensive commercial mass spectral library for GC-MS analysis [1]. This spectral entry (SpectraBase Compound ID: 2gzRyPwFumX) provides a reference for identity confirmation during quality control, purity assessment, or reaction monitoring. By contrast, the nonyl ester (CAS 33975-34-7) also has a Wiley spectrum, but many N-substituted decyl phthalimide 5-carboxylates lack comparable validated reference spectra in authoritative spectral libraries, complicating routine analytical verification.

Analytical chemistry Mass spectrometry Quality control

Alkyl Chain Length and Solubility: Class-Level Inference from Phthalimide Redox Couple Studies

Kim et al. (2018) demonstrated that lengthening the alkyl chain of N-substituted phthalimides produces a bifunctional effect on solubility and electrochemical properties: N-butylphthalimide exhibited a fourfold higher solubility (2.0 M) and a 0.1 V lower working voltage compared to N-methylphthalimide in non-aqueous redox flow battery electrolytes [1]. Extrapolating this class-level trend to the phthalimide 5-carboxylate ester series, the decyl (C10) ester is predicted to have substantially lower aqueous solubility and higher organic-phase solubility than its octyl (C8) or nonyl (C9) counterparts. The decyl chain thus offers an optimal balance for applications requiring significant organic-phase solubility without the excessive melting point depression or viscosity increase associated with longer chains such as dodecyl (C12, CAS 33975-36-9, MW ~359.46) . This inference is qualitative and class-level; direct experimental solubility comparisons among the C8, C9, C10, and C12 esters have not been identified in publicly available literature.

Solubility Structure-property relationship Materials chemistry

Preferred Application Scenarios for 5-Isoindolinecarboxylic Acid, 1,3-Dioxo-, Decyl Ester Based on Verified Differentiation


Late-Stage Diversification Intermediate in Medicinal Chemistry and Library Synthesis

The free imide NH of the decyl ester enables sequential N-functionalization—alkylation, arylation, or acylation—after the 5-carboxylate ester has been installed. This is not possible with N-pre-substituted analogs such as decyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate . Researchers building structure–activity relationship (SAR) libraries around the phthalimide scaffold can use the decyl ester as a single starting material to generate diverse N-substituted products without re-synthesizing the entire heterocyclic core for each derivative [1].

Hydrophobic Probe or Membrane-Intercalating Agent in Biophysical Assays

With a calculated LogP of 4.20, the decyl ester is approximately 0.5 units more lipophilic than the nonyl (C9) ester and 1.0 units more lipophilic than the octyl (C8) ester . For assays requiring strong partitioning into lipid bilayers, hydrophobic binding pockets, or non-polar extraction phases, the decyl ester provides quantifiably greater hydrophobic driving force than its shorter-chain homologs, enabling experimental designs where the octyl or nonyl esters would fail to achieve sufficient membrane retention or organic-phase concentration [1].

GC-MS Analytical Standard or Reference Material for Method Development

The compound's validated GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 provides a traceable fingerprint for identity confirmation . Analytical laboratories developing GC-MS methods for phthalimide ester detection, quantification, or impurity profiling can use this compound as a calibration standard with a library-matched reference spectrum—a capability not uniformly available for many N-substituted or longer-chain analogs.

Monomer or Co-Monomer Precursor in Polyester-Imide and Functional Polymer Synthesis

Phthalimide-containing diacids and diesters derived from trimellitic anhydride are established monomers for high-performance polyester-imides with enhanced thermal stability and gas barrier properties . The decyl ester, with its free NH available for incorporation into polymer backbones via imide formation, and its C10 chain imparting controlled hydrophobicity, can serve as a precursor or model compound in the development of novel poly(ester-imide)s. The decyl chain length balances solubility for solution polymerization against the excessive plasticization observed with longer alkyl pendants such as pentadecyl (C15), as characterized in related poly(ester-imide) systems [1].

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